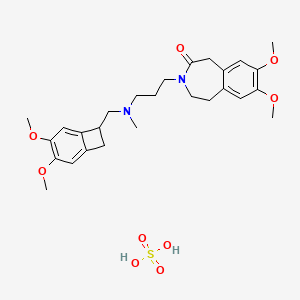
IvabradineHClsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine hydrochloride salt is a pharmaceutical compound primarily used for the treatment of chronic stable angina pectoris and chronic heart failure. It is a novel heart rate-lowering medication that selectively inhibits the pacemaker current (If) in the sinoatrial node, resulting in a reduced heart rate without affecting myocardial contractility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ivabradine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-2-amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes further reactions to yield ivabradine. The final step involves the formation of the hydrochloride salt by reacting ivabradine with hydrochloric acid .
Industrial Production Methods
Industrial production of ivabradine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization, filtration, and drying to obtain the final product. Co-crystallization with mandelic acid has also been explored to improve the stability and solubility of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ivabradine hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert ivabradine to its amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the ivabradine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted ivabradine compounds .
Applications De Recherche Scientifique
Ivabradine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective inhibition of ion channels.
Biology: Investigated for its effects on heart rate and cardiac function in various animal models.
Medicine: Extensively studied for its therapeutic potential in treating heart-related conditions such as angina and heart failure.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Ivabradine hydrochloride exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows down the firing rate of the sinoatrial node, and ultimately reduces the heart rate. Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-blockers: Such as atenolol and metoprolol, which also reduce heart rate but have different mechanisms and side effects.
Calcium channel blockers: Such as amlodipine and verapamil, which lower heart rate and blood pressure but can negatively impact myocardial contractility.
Uniqueness
Ivabradine hydrochloride is unique in its selective inhibition of the If current, which allows it to lower heart rate without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This selective action results in fewer adverse effects and makes ivabradine a valuable option for patients who cannot tolerate other heart rate-lowering medications .
Propriétés
Formule moléculaire |
C27H38N2O9S |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4) |
Clé InChI |
BTPJWGWDKZFLCT-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
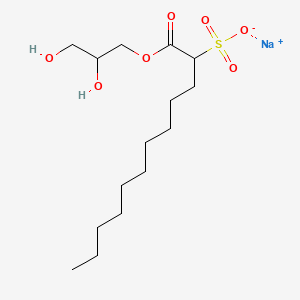
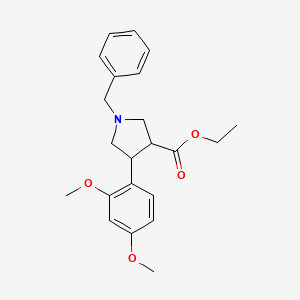


![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
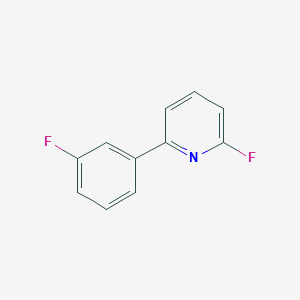
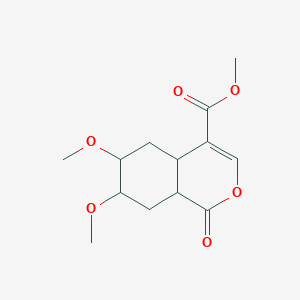
![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)


